trans-Decahydro-[1,5]naphthyridine is a bicyclic compound belonging to the naphthyridine family, characterized by its unique saturated structure. This compound appears as a white solid and is typically found in powder form. It exhibits stability under standard temperature and pressure conditions and is soluble in water and other polar solvents. The dihydrochloride salt form, trans-Decahydro-[1,5]naphthyridine dihydrochloride, is commonly utilized in various applications due to its favorable properties.
Trans-Decahydro-[1,5]naphthyridine is classified as a heterocyclic compound, specifically a saturated derivative of naphthyridine. Its classification stems from its structural characteristics, which include nitrogen atoms integrated into a bicyclic framework. This compound can be sourced through synthetic methods involving the reduction of naphthyridine derivatives .
The synthesis of trans-Decahydro-[1,5]naphthyridine typically involves the hydrogenation of naphthyridine derivatives under controlled conditions. Common methods include:
The industrial production of this compound mirrors these laboratory methods but is optimized for scale and purity through rigorous quality control measures.
Trans-Decahydro-[1,5]naphthyridine features a bicyclic structure with two nitrogen atoms positioned within the rings. The molecular formula is , reflecting its composition of ten carbon atoms, fourteen hydrogen atoms, and one nitrogen atom. The structural configuration allows for distinct stereoisomerism, which can be analyzed using techniques such as proton magnetic resonance spectroscopy .
Trans-Decahydro-[1,5]naphthyridine undergoes various chemical reactions including:
These reactions are essential for synthesizing more complex molecules in organic chemistry.
The mechanism of action for trans-Decahydro-[1,5]naphthyridine involves its interaction with specific biological targets. The compound can bind to enzymes or receptors within biological systems, modulating their activity. This interaction may lead to various biological effects depending on the context of use—particularly in medicinal chemistry where it is investigated for potential therapeutic properties .
These properties make trans-Decahydro-[1,5]naphthyridine a versatile compound for research and industrial applications.
Trans-Decahydro-[1,5]naphthyridine has several scientific applications:
The foundational chemistry of naphthyridine systems began with Arthur Reissert's pioneering work in 1893, when he synthesized the first cyclic naphthyridine derivative, identified as a 1,8-naphthyridine compound. Reissert proposed the name "naphthyridine" to describe this novel heterocyclic system, conceptualizing it as a naphthalene analog where two nitrogen atoms replace carbon atoms at specific ring positions within a fused pyridine ring structure. This nomenclature reflected the structural relationship to naphthalene while acknowledging the heteroatom incorporation that defined its chemical behavior. The systematic identification of all six possible naphthyridine isomers followed, with each isomer distinguished by the distinct mutual arrangements of its nitrogen atoms within the bicyclic framework [1].
The first synthesis of an unsubstituted 1,5-naphthyridine derivative was achieved in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis method. Their innovative approach involved reacting 3-aminopyridine with glycerol under oxidizing conditions, thereby establishing a reliable route to the 1,5-naphthyridine core structure that would influence subsequent synthetic methodologies for decades. Throughout the early 20th century, these compounds were referenced by various alternative names including "pyridopyridines," "benzodiazines," "diazadecalins," or the systematic "diazanaphthalene" designation. The nomenclature standardization occurred in 1936 when Chemical Abstracts officially indexed these compounds under the unifying "naphthyridine" classification, bringing consistency to the scientific literature [1].
Table 1: Historical Milestones in 1,5-Naphthyridine Chemistry
Year | Scientist(s) | Achievement | Significance |
---|---|---|---|
1893 | Arthur Reissert | First naphthyridine synthesis (1,8-isomer) | Established fundamental naphthyridine concept |
1927 | Brobansky and Sucharda | First synthesis of unsubstituted 1,5-naphthyridine | Adapted Skraup reaction for naphthyridine synthesis |
1936 | Chemical Abstracts | Formal indexing as "naphthyridines" | Standardized nomenclature across chemical literature |
1967 | Armarego | Systematic reduction studies | Developed methods for saturated derivatives including decahydro-1,5-naphthyridine |
The transformation of aromatic 1,5-naphthyridines into their saturated counterparts represented a significant advancement in heterocyclic chemistry during the mid-20th century. The catalytic hydrogenation of the 1,5-naphthyridine core structure using platinum oxide (PtO₂) in acidic media yielded separable mixtures of stereoisomeric decahydro derivatives. This reduction process proved particularly interesting as it generated both cis and trans isomers of decahydro-1,5-naphthyridine, with the trans isomer demonstrating greater thermodynamic stability and distinct spatial configuration. The structural characterization of these isomers was accomplished through proton magnetic resonance spectroscopy, which revealed distinctive coupling patterns between the ring junction protons that served as signature identifiers for each stereoisomer [5].
Alternative reduction methodologies were subsequently developed to access partially saturated intermediates. Sodium in ethanol reduction (dissolving metal reduction) effectively converted 1,5-naphthyridine into the fully saturated decahydro derivative. Catalytic hydrogenation using palladium on charcoal in ethanol yielded predominantly the 1,2,3,4-tetrahydro-1,5-naphthyridine derivative, representing a monocyclic reduction product. The stereochemical complexity of decahydro-1,5-naphthyridine emerged as a critical research focus, as the spatial arrangement of hydrogen atoms at ring fusion points (typically positions 4a and 8a) dictated the overall molecular conformation. The trans configuration positioned substituents on opposite faces of the ring system, creating a diequatorial orientation that minimized steric strain and enhanced molecular stability compared to the cis counterpart [5].
Table 2: Reduction Methods for 1,5-Naphthyridine Derivatives
Reduction Method | Catalyst/Solvent | Product | Key Characteristics |
---|---|---|---|
Catalytic Hydrogenation | PtO₂ (Adams catalyst) in acid | Decahydro-1,5-naphthyridine (cis + trans) | Separable isomers, trans isomer predominates |
Dissolving Metal Reduction | Sodium in ethanol | Decahydro-1,5-naphthyridine | Complete saturation, mixture of stereoisomers |
Catalytic Hydrogenation | Pd/C in ethanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | Partial saturation, aromaticity partially retained |
The structural elucidation of trans-decahydro-1,5-naphthyridine revealed a rigid, chair-chair conformation with perhydroquinoline-like geometry. This configuration positioned the nitrogen atoms in a 1,5-relationship within the decalin-type framework, creating a diaza-bicyclic[4.4.0]decane structure. The trans fusion imposed significant conformational constraints that distinguished it from its cis counterpart, particularly in terms of dipole moment, basicity, and molecular topography. These stereoelectronic features would later prove essential for biological interactions when incorporated into medicinal chemistry scaffolds [5].
The transition from planar aromatic systems to three-dimensional saturated scaffolds represented a paradigm shift in bioactive molecule design. The trans-decahydro-1,5-naphthyridine framework offered significant advantages over its aromatic precursor, including enhanced sp³-character, improved solubility profiles, and defined stereochemistry that could be exploited for selective target interactions. These characteristics aligned with the emerging concept of "privileged structures" in medicinal chemistry – molecular frameworks capable of delivering biologically active compounds through strategic substitution [8].
The application of trans-decahydro-1,5-naphthyridine derivatives in drug discovery accelerated with the recognition of their ability to serve as conformationally restricted diaminoalkane surrogates. This structural feature proved particularly valuable in the development of bromodomain and extra-terminal (BET) protein inhibitors. Specifically, derivatives incorporating the trans-decahydro-1,5-naphthyridine core demonstrated promising inhibition against BRD2, BRD3, and BRD4 subtypes, with measured pIC₅₀ values ranging between 6.1 and 6.8 in biochemical assays. Cellular efficacy was confirmed through inhibition of interleukin-6 (IL-6) production in lipopolysaccharide-challenged peripheral blood mononuclear cells (PBMCs), validating the scaffold's potential for modulating transcriptionally regulated disease pathways .
Table 3: Bioactive Derivatives Incorporating Saturated 1,5-Naphthyridine Motifs
Biological Target | Compound Class | Key Structural Features | Reported Activity |
---|---|---|---|
BET Bromodomains | Benzo[b][1,5]naphthyridines | Isoxazole substituents on saturated core | pIC₅₀ 6.1-6.8 against BRD2/3/4 |
Topoisomerase I | Benzo[b][1,5]naphthyridines | 7-Chloro-2-methoxy-N-(p-tolyl) substitution | IC₅₀ 15.9 µM (K562), 18.9 µM (HepG2) |
PARP-1 | 5H-Benzo[c][1,5]naphthyridin-6-ones | Fused tetracyclic system with carbonyl | Protective effects in stroke and heart ischemia models |
Cytotoxic Agents | 7H-Indeno[2,1-c][1,5]naphthyridines | Angular fusion with indenone system | IC₅₀ 1.7 µM against A549 lung adenocarcinoma |
The saturated framework also demonstrated utility in the design of topoisomerase I (TopI) inhibitors, exemplified by compound 162b (7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1,5]naphthyridin-10-amine). This derivative exhibited significant cytotoxicity against human cancer cell lines, with IC₅₀ values of 15.9 µM against chronic myelogenous leukemia (K562) cells and 18.9 µM against hepatocellular carcinoma (HepG2) cells. Biochemical assays confirmed its ability to inhibit TopI-mediated DNA relaxation at concentrations of 100 µM, suggesting the mechanism underlying its antiproliferative activity. Molecular modeling studies indicated that the partial saturation of the naphthyridine core facilitated optimal DNA intercalation while maintaining the planarity necessary for enzyme interaction .
Further applications emerged in poly(ADP-ribose) polymerase (PARP) inhibition, where 5H-benzo[c][1,5]naphthyridin-6-ones demonstrated protective effects in rat models of stroke and myocardial ischemia. These compounds leveraged the hydrogenation-induced conformational flexibility to access binding pockets inaccessible to purely planar structures. Similarly, 7H-indeno[2,1-c][1,5]naphthyridine derivatives incorporating the saturated motif showed exceptional cytotoxicity against non-small cell lung cancer (A549) cells, with compound 51d achieving an IC₅₀ value of 1.7 ± 0.1 µM – potency comparable to the natural topoisomerase inhibitor camptothecin. These findings collectively validated trans-decahydro-1,5-naphthyridine as a versatile scaffold for the design of three-dimensionally complex bioactive molecules with improved pharmacological profiles compared to their aromatic predecessors [3] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: